Comparative Lipophilicity (LogP): 1-(5-Chloro-2-methylphenyl)ethanone vs. Unsubstituted 2-Methylacetophenone
The addition of a chlorine atom at the 5-position significantly increases the compound's lipophilicity. 1-(5-Chloro-2-methylphenyl)ethanone has a LogP of 2.851 , while the unsubstituted parent compound, 2-methylacetophenone, has a LogP of 2.13 . This represents a quantifiable increase in hydrophobicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.851 |
| Comparator Or Baseline | 2-Methylacetophenone (CAS 577-16-2), LogP = 2.13 |
| Quantified Difference | Δ LogP = +0.721 |
| Conditions | Calculated partition coefficient (octanol-water). |
Why This Matters
The higher LogP indicates greater membrane permeability and altered retention time in reverse-phase chromatography, directly impacting drug discovery assays and purification protocols.
